3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide is a chemical compound that belongs to the class of benzamides. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. The compound has been synthesized using various methods, and its mechanism of action has been investigated extensively.
Scientific Research Applications
Anticonvulsant Applications
The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed to understand its potential anticonvulsant activities. The study of these compounds, including their stereochemical comparisons with phenytoin, highlights the molecular features likely responsible for anticonvulsant effects. This research might imply the relevance of "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide" in similar applications due to structural similarities. The details of the hydrogen bonds and packing interactions in these compounds provide insights into their pharmacological properties (Camerman et al., 2005).
Marine-derived Novel Compounds
Research on marine-associated Streptomyces sp. ZZ502 led to the isolation of novel cyclohexene and benzamide derivatives, including known benzamides. Although these compounds did not show significant activity against certain cell lines or bacteria, their discovery adds to the chemical diversity derived from marine sources and suggests potential applications in discovering novel therapeutic agents. This study underscores the potential of marine biodiversity as a source of novel chemical entities that could include compounds with similar structures to "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide" (Zhang et al., 2018).
Photoelectron Spectroscopy of Biologically Active Molecules
A study on the photoelectron spectra of benzamide and related compounds, including analyses on the interaction between the benzene ring and the amidic group, sheds light on the biological activities of these molecules. This research emphasizes the role of the benzenoid moiety in biological activities, which could be relevant for understanding the activity profile of "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide" (Klasinc et al., 2009).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights an efficient method for synthesizing intermediates relevant for antimalarial drugs. This study demonstrates the potential of enzymatic processes in synthesizing complex molecules, potentially including "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide," thus offering insights into sustainable and selective chemical synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
3-acetamido-N-hexyl-4-(4-phenylmethoxyanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-3-4-5-9-18-29-28(33)23-12-17-26(27(19-23)30-21(2)32)31-24-13-15-25(16-14-24)34-20-22-10-7-6-8-11-22/h6-8,10-17,19,31H,3-5,9,18,20H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCCBKPYZYYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.